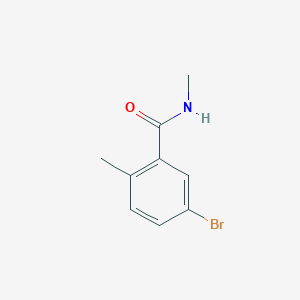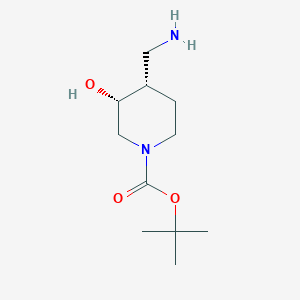
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine
Übersicht
Beschreibung
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, also known by its IUPAC name tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxy-1-piperidinecarboxylate, is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is characterized by its off-white solid form and is commonly used in various chemical and pharmaceutical research applications .
Vorbereitungsmethoden
The synthesis of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine typically involves the protection of the amine group followed by the introduction of the hydroxyl group. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to form the Boc-protected amine.
Formation of the piperidine ring: The protected amine is then cyclized to form the piperidine ring.
Introduction of the hydroxyl group: The hydroxyl group is introduced at the desired position on the piperidine ring through a hydroxylation reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amine and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and hydroxyl functional groups.
Medicine: It is utilized in the development of pharmaceutical compounds and drug discovery research.
Wirkmechanismus
The mechanism of action of cis-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound’s amine and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, making the compound valuable in research focused on understanding molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine can be compared with other similar compounds, such as:
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine: This isomer differs in the spatial arrangement of the functional groups, which can affect its reactivity and interactions.
cis-1-Boc-4-aminomethyl-3-methoxypiperidine: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which make it suitable for a wide range of chemical and biological research applications.
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


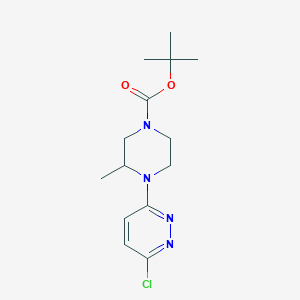

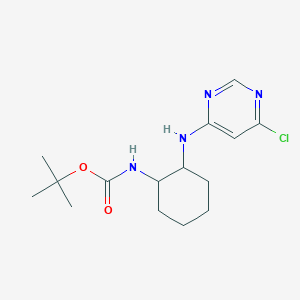




![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)


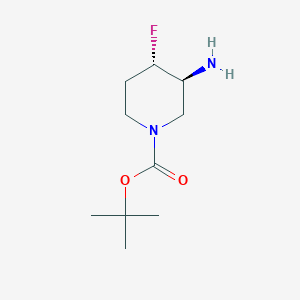
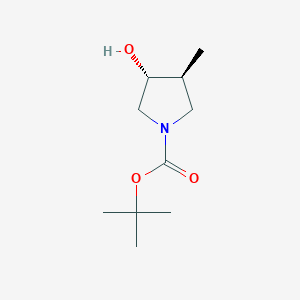
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
